molecular formula C8H7NO2 B099665 4-(2-Furyl)-4-oxobutanenitrile CAS No. 17960-37-1

4-(2-Furyl)-4-oxobutanenitrile

Cat. No.: B099665
CAS No.: 17960-37-1
M. Wt: 149.15 g/mol
InChI Key: LRONFAVNHGEYPX-UHFFFAOYSA-N
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Description

4-(2-Furyl)-4-oxobutanenitrile is an organic compound that features a furan ring attached to a butanenitrile moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Furyl)-4-oxobutanenitrile can be synthesized through several synthetic routes. One common method involves the reaction of furfural with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 4-(2-furyl)-3-buten-2-one. This intermediate can then be further reacted with hydrogen cyanide to yield this compound .

Another synthetic route involves the aldol condensation of furfural with acetone, followed by the addition of hydrogen cyanide. This method also produces the desired compound with good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitrile group can be reduced to an amine or other nitrogen-containing functional groups.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Products include furan carboxylic acids and furan aldehydes.

    Reduction: Products include primary amines and other nitrogen-containing compounds.

    Substitution: Products include halogenated furans and alkylated furans.

Scientific Research Applications

4-(2-Furyl)-4-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in active sites .

Comparison with Similar Compounds

4-(2-Furyl)-4-oxobutanenitrile can be compared with other furan derivatives, such as:

Properties

IUPAC Name

4-(furan-2-yl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRONFAVNHGEYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366474
Record name 4-(2-furyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17960-37-1
Record name 4-(2-furyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)-4-oxobutanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation described in the research papers regarding 4-(2-Furyl)-4-oxobutanenitriles?

A1: The research papers describe a method for synthesizing methyl 2-alkyl-3-cyanopropanoates using ruthenium tetroxide-catalyzed oxidation of 3-alkyl-4-(2-furyl)-4-oxobutanenitriles. [, ] This reaction effectively cleaves the furan ring and forms a new ester group, providing a valuable synthetic route to these compounds.

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